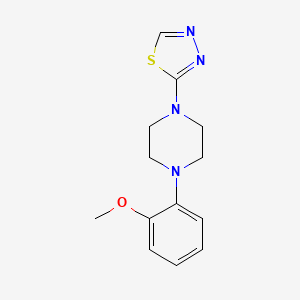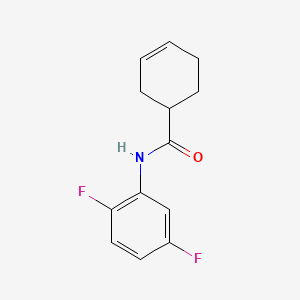![molecular formula C11H15N5 B12238005 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane](/img/structure/B12238005.png)
1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane is a heterocyclic compound that features a unique fusion of triazole and pyridazine rings attached to an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile to form the triazole ring, followed by cyclization with a diketone to form the pyridazine ring. The azepane moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the azepane moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole or pyridazine derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders and as an anti-inflammatory compound.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, affecting downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial properties.
Pyridazine derivatives: Explored for their anti-inflammatory and anticancer activities.
Azepane derivatives: Investigated for their potential in treating neurological disorders.
Uniqueness: 1-{[1,2,4]Triazolo[4,3-B]pyridazin-6-YL}azepane stands out due to its unique combination of triazole, pyridazine, and azepane moieties, which confer a distinct set of chemical and biological properties. This fusion allows for versatile applications and the potential for novel therapeutic uses.
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H15N5/c1-2-4-8-15(7-3-1)11-6-5-10-13-12-9-16(10)14-11/h5-6,9H,1-4,7-8H2 |
InChI Key |
IHKFJLOYWDVALL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(difluoromethyl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B12237931.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B12237934.png)
![2-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12237944.png)
![2-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B12237947.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12237951.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12237957.png)
![2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12237964.png)
![1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine](/img/structure/B12237971.png)

![3-(2-Bromophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12237978.png)
![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12237979.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B12237991.png)

![5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12238018.png)
